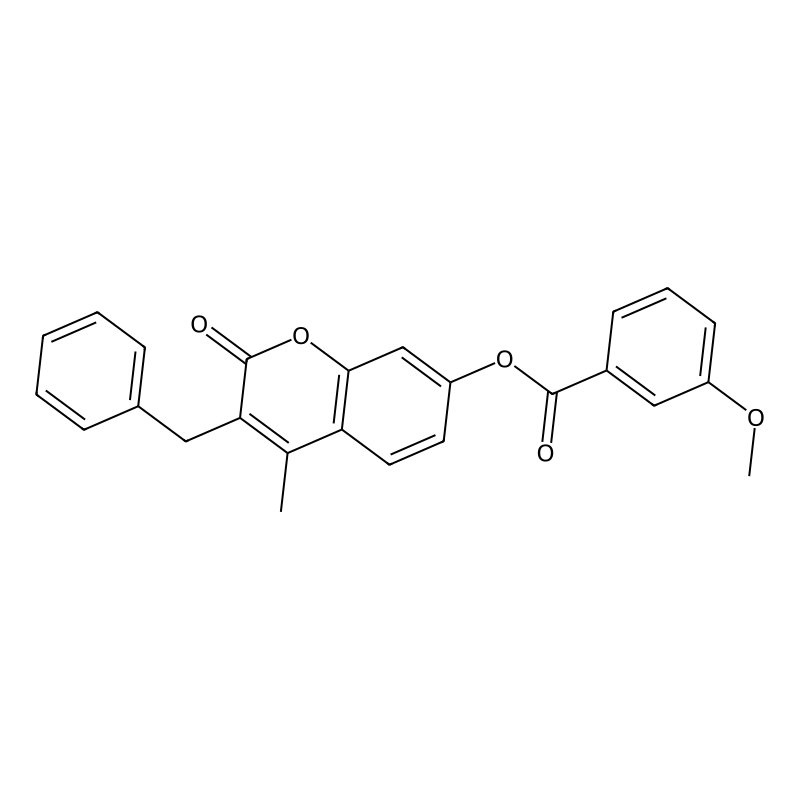

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the coumarin family, characterized by a benzopyrone structure. This compound features a chromen-7-yl unit with a benzyl and methyl substituent, as well as an ester functional group derived from 3-methoxybenzoic acid. Its molecular formula is , and it exhibits a range of unique chemical properties due to its complex structure, which includes multiple aromatic rings and functional groups.

- Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups through reagents such as alkyl halides and amines.

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exhibits significant biological activity:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in coagulation and inflammation, indicating potential therapeutic applications in these areas.

- Receptor Interaction: The compound can bind to specific receptors on cell surfaces, modulating signaling pathways that affect cellular processes such as growth and differentiation.

- Induction of Apoptosis: It may trigger programmed cell death in cancer cells by activating apoptotic pathways through mitochondrial mechanisms.

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the following steps:

- Formation of the Chromenone Core: The initial step usually involves the synthesis of the chromenone structure from appropriate starting materials through condensation reactions.

- Esterification: The chromenone is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent (such as dicyclohexylcarbodiimide) to form the ester linkage.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further biological testing.

The unique properties of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate lend it potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored for use in developing anti-inflammatory and anticancer drugs.

- Agriculture: Its properties may allow for applications in agrochemicals, particularly as a natural pesticide or herbicide.

- Industrial Uses: The compound's unique structure makes it suitable for various industrial applications, including as a flavoring agent or fragrance component.

Research into the interaction of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate with biological systems has revealed several key points:

- Cell Signaling Pathways: The compound interacts with various receptors involved in cell signaling, which could lead to modulation of inflammatory responses or cancer cell growth.

- Enzyme Activity Modulation: Studies indicate that it can influence enzyme activities related to metabolic processes, suggesting its potential role in drug development targeting metabolic disorders.

Several compounds share structural similarities with 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-methyl-2-oxo-2H-chromen-7-yloxy acetate | Lacks benzyl substituent | Simpler structure may limit biological activity |

| 4-butyl 2 oxo 2H chromen 7 yloxy acetate | No methyl group | Different hydrophobic properties |

| Benzyl 2[(4-butyl 7 methyl 2 oxo 2H chromen 5 yloxy] acetate | Different chromen position | Varies in receptor binding affinity |

The uniqueness of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy acetate lies in its combination of substituents that enhance its lipophilicity and bioavailability compared to similar compounds. The presence of both butyl and methyl groups contributes to its enhanced biological activities, making it particularly interesting for pharmaceutical research.